molecular formula C26H21N3O3 B2729720 3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,6-dimethylquinolin-4(1H)-one CAS No. 1326910-02-4

3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,6-dimethylquinolin-4(1H)-one

Cat. No. B2729720
CAS RN: 1326910-02-4
M. Wt: 423.472
InChI Key: XCMVCFCFPIGASU-UHFFFAOYSA-N
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Description

3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,6-dimethylquinolin-4(1H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Anticancer Agent

The compound has been evaluated for its anticancer properties . It has shown in vitro cytotoxicity against various cancer cell lines, including breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines . Among all the synthesized conjugates, one exhibited excellent cytotoxicity with an IC50 value of 2.13 ± 0.80 µM (MCF-7), 4.34 ± 0.98 µM (SiHa), and 4.46 ± 0.53 µM (PC-3) against cancer cell lines .

Tubulin Polymerization Inhibitor

The compound has been evaluated for its tubulin polymerization inhibitory activity . Tubulin polymerization is a vital process in cell division, and its disruption can lead to the death of cancer cells .

EGFR-TK Inhibitor

New oxadiazole and pyrazoline derivatives of the compound have been designed and synthesized as promising EGFR-TK inhibitors . EGFR-TK is a tyrosine kinase that controls several cellular processes like migration, angiogenesis, differentiation, and proliferation. Its overexpression leads to cancer .

Anti-proliferative Agent

The compound has been used as an anti-proliferative agent targeting EGFR-TK . The in vitro antiproliferative activity was studied against three human cancer cell lines; HCT116, HepG-2, and MCF7 .

Apoptotic Inducer

The compound has been evaluated for its ability to induce apoptosis in cancer cells . Apoptosis, or programmed cell death, is a mechanism that the body uses to get rid of unneeded or abnormal cells .

ROS Accumulation Inducer

The compound has been shown to increase the accumulation of Reactive Oxygen Species (ROS) in cancer cells . High levels of ROS can damage cellular components and lead to cell death .

properties

IUPAC Name

1,6-dimethyl-3-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3O3/c1-17-8-13-23-21(14-17)24(30)22(15-29(23)2)26-27-25(28-32-26)19-9-11-20(12-10-19)31-16-18-6-4-3-5-7-18/h3-15H,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCMVCFCFPIGASU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)OCC5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,6-dimethylquinolin-4(1H)-one

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